Stereochemical Configuration Impact: (3R,4R,5S) vs. 7S Diastereomer in Final PIM Kinase Inhibitor Potency
The (3R,4R,5S) absolute configuration of the piperidine fragment is essential for potent pan-PIM kinase inhibition in the final drug uzansertib (INCB053914). The patent literature explicitly identifies both the 7R and 7S diastereomers of the final compound, with the (3R,4R,5S)-configured fragment being present in the active 7R form [1]. Uzansertib incorporating the (3R,4R,5S) fragment achieves IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) in biochemical assays . As a class-level reference for stereochemical impact on PIM inhibition, the less active enantiomer PIM-IN-72 (the (1S,3R,5R) stereoisomer counterpart of PIM447) shows IC50 values of 95 nM (PIM1), 522 nM (PIM2), and 369 nM (PIM3), representing an approximately 400-fold potency loss relative to the active enantiomer [2]. Procuring the correct (3R,4R,5S)-configured intermediate eliminates the risk of propagating stereochemical errors through the synthetic route, which would directly compromise final drug potency.
| Evidence Dimension | PIM1/PIM2/PIM3 kinase inhibition IC50 (nM) of final drug incorporating the target fragment vs. stereoisomer potency differential in related chemotype |
|---|---|
| Target Compound Data | Final drug uzansertib incorporating (3R,4R,5S)-configured piperidine fragment: PIM1 IC50 = 0.24 nM, PIM2 IC50 = 30 nM, PIM3 IC50 = 0.12 nM |
| Comparator Or Baseline | Related chemotype stereoisomer comparison: active PIM447 enantiomer (PIM1 IC50 = 1 nM) vs. less active (1S,3R,5R)-PIM447 (PIM1 IC50 = 95 nM; PIM2 = 522 nM; PIM3 = 369 nM) [2] |
| Quantified Difference | ~400-fold potency differential between correct and incorrect stereochemistry in related PIM inhibitor chemotype (class-level inference) |
| Conditions | Biochemical kinase inhibition assays; uzansertib data per GuidetoPharmacology and Selleckchem; PIM447 data per US Patent 20100056576 A1 |
Why This Matters
Even a single stereocenter error in the piperidine building block can reduce final drug potency by over 100-fold, making stereochemical specification a non-negotiable procurement parameter.
- [1] Incyte Corporation. Salts of a Pim kinase inhibitor. US Patent 9,862,705 (issued January 9, 2018); see also US Patent 10,336,728; US Patent 11,066,387; US Patent 12,043,614. View Source
- [2] GLPBIO. (1S,3R,5R)-PIM447 dihydrochloride Product Page; DC Chemicals. PIM-IN-72 Product Page. IC50 data: PIM1 0.095 µM, PIM2 0.522 µM, PIM3 0.369 µM. View Source
